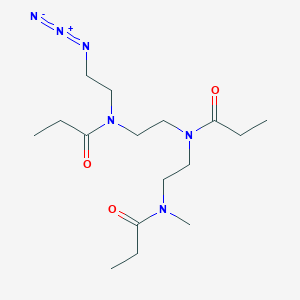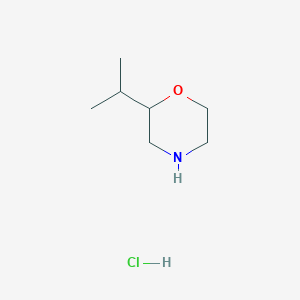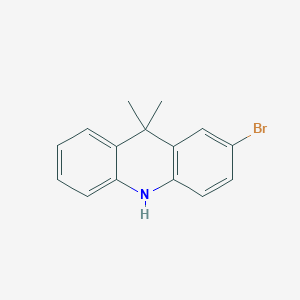
2-Bromo-9,9-dimethyl-9,10-dihydroacridine
Vue d'ensemble
Description
2-Bromo-9,9-dimethyl-9,10-dihydroacridine is a chemical compound with the CAS Number: 1443680-94-1 . It has a molecular weight of 288.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a 9,10-dihydroacridine ring system, which is further substituted with two methyl groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
2-Bromo-9,9-dimethyl-9,10-dihydroacridine and its derivatives have been extensively researched for their application in OLEDs. A study highlights the synthesis of a novel intermediate based on 9,10-dihydroacridine, which was used to create a host material for blue and red phosphorescent OLEDs, achieving external quantum efficiencies above 10% (Liu et al., 2016). Moreover, the potential of using acridine moieties to create blue thermally activated delayed fluorescence (TADF) emitters has been explored, with the resulting solution-processed OLEDs exhibiting impressive efficiencies (Chen et al., 2021).
Exciplex-based OLEDs
Research also indicates the synthesis of novel D–A–D-type donor materials incorporating different molecular conformations of 9,9-dimethyl-9,10-dihydroacridine for use in exciplex-based OLEDs, suggesting improvements in device efficiency (Zhang et al., 2021).
Stimuli-Responsive Luminescence
Studies indicate the preparation of disilane-bridged triads incorporating 9,9-dimethyl-9,10-dihydroacridine groups. These compounds exhibited fluorescence in the solid state and dual emission behavior in solution, showing potential in stimuli-responsive luminescent applications (Miyabe et al., 2022).
Spectroscopic Properties
Investigations into the synthesis and physicochemical properties of methoxy-substituted diphenyldihydroacridine and its analogues, including those with 9,9-dimethyl-9,10-dihydroacridine moieties, provide insights into the effects of Si and Ge bridging atoms on their stability and spectroscopic properties (Suzuki et al., 2016).
Crystal Structure Analysis
Research on the crystal structure of 4,9-dimethyl-9,10-dihydroacridine offers valuable insights into its structural composition, which is crucial for understanding its interaction in various applications (Sourdon et al., 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-9,9-dimethyl-9,10-dihydroacridine are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular and extracellular environment.
Propriétés
IUPAC Name |
2-bromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUZMWSTBGKDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=C1C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



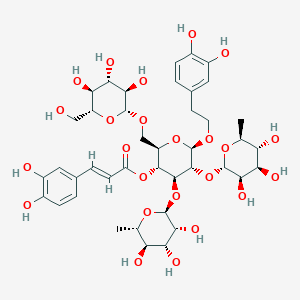
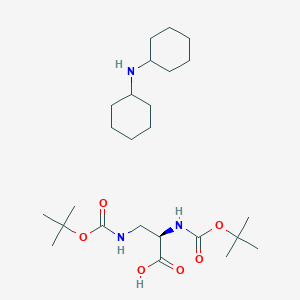
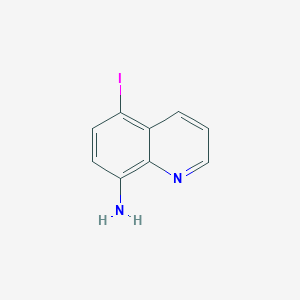


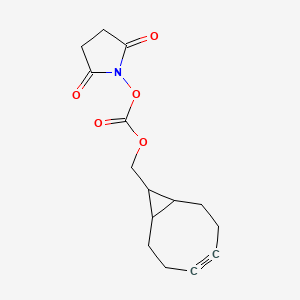
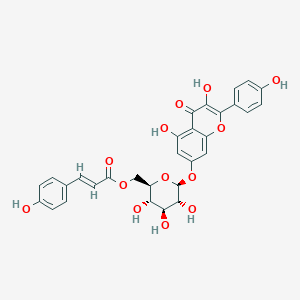
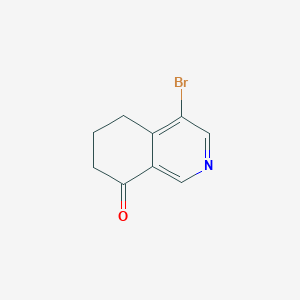
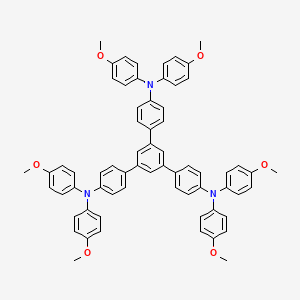

![4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B3027907.png)
![4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3027908.png)
